
N'-(5-bromo-2-chlorophenyl)cyclohexanecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(5-bromo-2-chlorophenyl)cyclohexanecarboximidamide is an organic compound with a complex structure that includes a bromine and chlorine-substituted phenyl ring attached to a cyclohexane carboximidamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-bromo-2-chlorophenyl)cyclohexanecarboximidamide typically involves multiple steps. One common method starts with the bromination and chlorination of a phenyl ring to obtain 5-bromo-2-chlorophenyl derivatives. These derivatives are then reacted with cyclohexanecarboximidamide under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of N’-(5-bromo-2-chlorophenyl)cyclohexanecarboximidamide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
N’-(5-bromo-2-chlorophenyl)cyclohexanecarboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used in aqueous or organic solvents.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, typically used in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives .
Aplicaciones Científicas De Investigación
N’-(5-bromo-2-chlorophenyl)cyclohexanecarboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of N’-(5-bromo-2-chlorophenyl)cyclohexanecarboximidamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-2-chlorophenyl derivatives: These compounds share a similar phenyl ring structure with bromine and chlorine substitutions.
Cyclohexanecarboximidamide derivatives: These compounds share a similar cyclohexane carboximidamide group.
Uniqueness
N’-(5-bromo-2-chlorophenyl)cyclohexanecarboximidamide is unique due to the combination of its bromine and chlorine-substituted phenyl ring with a cyclohexane carboximidamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Propiedades
Fórmula molecular |
C13H16BrClN2 |
|---|---|
Peso molecular |
315.63 g/mol |
Nombre IUPAC |
N'-(5-bromo-2-chlorophenyl)cyclohexanecarboximidamide |
InChI |
InChI=1S/C13H16BrClN2/c14-10-6-7-11(15)12(8-10)17-13(16)9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,16,17) |
Clave InChI |
KXQONXTYVFRNCM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(=NC2=C(C=CC(=C2)Br)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


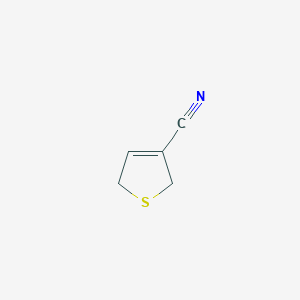

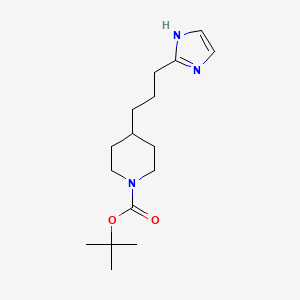
![3-Iodo-5-[(methanesulfonyl)amino]benzoic acid](/img/structure/B13873965.png)

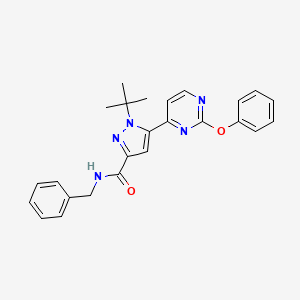

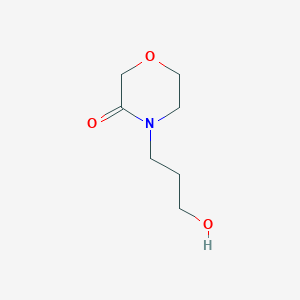

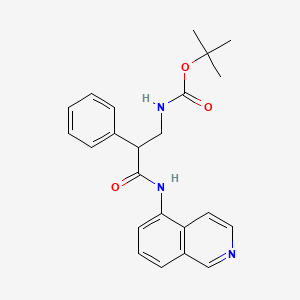

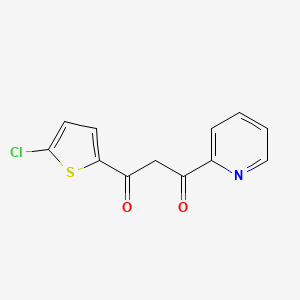
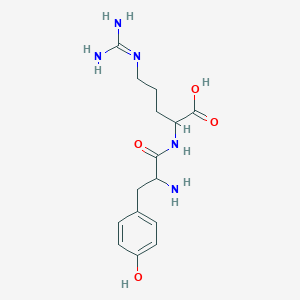
![4-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-3-carboxylic acid](/img/structure/B13874017.png)
